6-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
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Overview
Description
6-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H17Cl2N5O3S and its molecular weight is 490.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Intermediates The synthesis of heterocyclic compounds, including pyrimidine derivatives, is a common theme in chemical research. For instance, the efficient synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines offers insights into developing protective groups for amino acids in peptide synthesis, revealing the molecule's potential as a building block in more complex chemical syntheses (Barany et al., 2005).
Potential Biological Activity Research on pyrimidine derivatives, such as the synthesis of novel pyrano[2,3-d]pyrimidines, triazolopyrimidines, and their antimicrobial activity, suggests that molecules with a pyrimidine core can exhibit significant biological effects (El-Agrody et al., 2001). This highlights the potential for compounds like the one to be investigated for antimicrobial properties.
Chemical Modifications and Reactivity The reactivity of pyrimidine derivatives with electrophiles, as seen in the cyclization of carbonyl-thiosemicarbazides to form triazolylpyrimidine diones, underscores the versatility of pyrimidine-based molecules in chemical transformations, which could be relevant for the modification and functionalization of the compound (Mekuskiene & Vainilavicius, 2006).
Structural and Crystallographic Studies Crystallographic studies, such as those conducted on related pyrimidine-derivatives, provide crucial information on the molecular geometry and potential interaction sites for binding with biological targets, offering a foundation for understanding how similar compounds might interact at the molecular level (Low et al., 2004).
Mechanism of Action
Target of Action
The primary target of the compound, also known as F0648-0439, is Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
F0648-0439 inhibits the activity of Stat3 by blocking the protein-protein interactions required for Stat3 dimerization . When Stat3 is activated, it forms dimers and undergoes nuclear translocation . F0648-0439 prevents this process, thereby inhibiting the activity of Stat3 .
Biochemical Pathways
The inhibition of Stat3 by F0648-0439 affects the expression of various genes, including Interleukin-6 (IL-6) and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) . IL-6 is a cytokine that plays a key role in inflammation and immune response, while RANKL is essential for osteoclastogenesis .
Result of Action
The inhibition of Stat3 by F0648-0439 leads to a significant reduction in the expression of IL-6 and RANKL . This results in the suppression of inflammation and osteoclastogenesis, which are key processes in the development of rheumatoid arthritis . In fact, F0648-0439 has been shown to significantly inhibit the development of arthritis in collagen-induced arthritis model mice without apparent adverse effects .
Properties
IUPAC Name |
6-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5O3S/c1-31-15-4-2-3-14(10-15)28-18(8-13-9-19(29)25-20(30)24-13)26-27-21(28)32-11-12-5-6-16(22)17(23)7-12/h2-7,9-10H,8,11H2,1H3,(H2,24,25,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJCTASILPSKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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